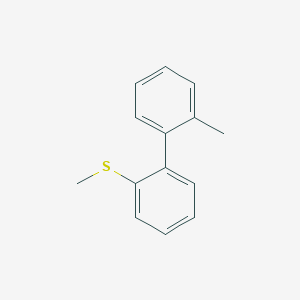
2-Methyl-2'-(methylsulfanyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl is an organic compound characterized by the presence of a biphenyl core substituted with a methyl group and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl typically involves the reaction of biphenyl derivatives with methylating and thiomethylating agents One common method is the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
Industrial production of 2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl may involve large-scale Friedel-Crafts alkylation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The biphenyl core can be reduced under catalytic hydrogenation conditions to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.
科学的研究の応用
2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The methylsulfanyl group can participate in nucleophilic and electrophilic interactions, while the biphenyl core provides a rigid framework for binding to specific sites. These interactions can modulate biological pathways and chemical reactions, leading to various effects.
類似化合物との比較
Similar Compounds
2-Methyl-2-(methylsulfanyl)propanal: Similar in having a methylsulfanyl group but differs in the core structure.
2-Methyl-2-(methylsulfanyl)propanal oxime: Contains an oxime group, adding different reactivity and applications.
Aldicarb: An oxime carbamate insecticide derived from 2-methyl-2-(methylsulfanyl)propanal oxime.
Uniqueness
2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides a distinct structural and electronic environment compared to other similar compounds. This uniqueness allows for specific interactions and applications that are not possible with other methylsulfanyl-containing compounds.
生物活性
2-Methyl-2'-(methylsulfanyl)-1,1'-biphenyl is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant effects, supported by experimental data and case studies.
- Chemical Formula : C15H16S
- Molecular Weight : 240.36 g/mol
- Structure : The compound features a biphenyl core with a methylsulfanyl group and an additional methyl group, which may influence its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of biphenyl compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 4-32 | MRSA, MRCNS |
| Derivative A | 1-4 | Enterococcus spp. |
| Derivative B | >125 | Various clinical strains |
The minimum inhibitory concentration (MIC) values indicate the potency of these compounds against specific pathogens. The compound's ability to inhibit biofilm formation is particularly noteworthy, as biofilms are known to contribute to persistent infections.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. The results suggest that it may inhibit cell proliferation effectively.
| Cell Line | IC50 (µg/mL) | Observed Effects |
|---|---|---|
| HeLa | <10 | Significant growth inhibition |
| SKOV-3 | 7.87-70.53 | Variable activity |
| MCF-7 | 11.20-93.46 | Moderate activity |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. Compounds with lower IC50 values are considered more potent.
Antioxidant Activity
Antioxidant assays reveal that this compound possesses significant radical scavenging activity. This property is crucial for protecting cells from oxidative stress and may contribute to its anticancer effects.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several pathways have been proposed:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cell signaling and proliferation.
- Interaction with Membranes : Its structure suggests potential interactions with cellular membranes, affecting permeability and transport processes.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to biphenyl structures:
-
Study on MRSA Inhibition :
- Researchers tested various derivatives of biphenyl against clinical MRSA strains.
- Results showed that certain modifications significantly enhanced antibacterial activity and biofilm disruption capabilities.
-
Anticancer Efficacy in Animal Models :
- In vivo studies demonstrated that administration of the compound led to reduced tumor growth in xenograft models.
- Histological analyses revealed altered cell morphology indicative of apoptosis in treated groups.
特性
CAS番号 |
38351-01-8 |
|---|---|
分子式 |
C14H14S |
分子量 |
214.33 g/mol |
IUPAC名 |
1-methyl-2-(2-methylsulfanylphenyl)benzene |
InChI |
InChI=1S/C14H14S/c1-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15-2/h3-10H,1-2H3 |
InChIキー |
ZMFHUJSPRVMDJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC=CC=C2SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















